Michito Teratani,
Shouta Nakamura,
Hiroshi Sakagami,
Masakazu Fujise,
Masashi Hashimoto,
Noriyuki Okudaira,
Kenjiro Bandow,
Yosuke Iijima,
Junko Nagai,
Yoshihiro Uesawa,
Hidetsugu Wakabayashi
PMID: 32878776
DOI:
10.21873/anticanres.14491
Abstract
The aim of this study was to investigate the antitumor potential of guaiazulene-3-carboxylate derivatives against oral malignant cells.
Twelve guaiazulene-3-carboxylate derivatives were synthesized by introduction of either with alkyl group [
], alkoxy group [
], hydroxyl group [
] or primary amine [
] at the end of sidechains. Tumor-specificity (TS) was calculated by the ratio of mean 50% cytotoxic concentration (CC
) against 3 human oral mesenchymal cell lines to that against 4 human oral squamous cell carcinoma (OSCC) cell lines. Potency-selectivity expression (PSE) was calculated by dividing TS value by CC
value against OSCC cell lines. Cell cycle analysis was performed by cell sorter.
[
] showed the highest TS and PSE values, and induced the accumulation of both subG
and G
/M cell populations in HSC-2 OSCC cells. Quantitative structure-activity relationship analysis demonstrated that their tumor-specificity was correlated with chemical descriptors that explain the 3D shape, electric state and ionization potential.
Alkoxyl guaiazulene-3-carboxylates [
] can be potential candidates of lead compound for developing novel anticancer drugs.
Xue-feng Shi,
Wei-hong He,
Guo-qiang Li
PMID: 26757553
DOI:
Abstract
Seven guaiane-type sesquiterpenoids, a new compound 6-formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (1), a new natural product 5-isopropyl-3, 7-dimethyl-1H-indene-1-one (2), along with five known compounds: guaiazulene (3), 4-formyl-7-isopropyl-10-methylazulene (4), sesquiterpene ketolactone (5), alismoxide (6) and guaia-1 (5), 6-diene (7), were isolated from gorgonian Muriceides collaris collected in South China Sea. Their structures were elucidated on the basis of extensive spectroscopic analysis [MS, IR, 1H NMR, 13C NMR (DEPT), HMQC, HMBC, NOESY] and by comparison of the spectral data with those of the literatures.
Ampika Phutim-Mangkhalthon,
Aroon Teerakapong,
Patcharaporn Tippayawat,
Noppawan Phumala Morales,
Supawich Morkmued,
Subin Puasiri,
Aroonsri Priprem,
Teerasak Damrongrungruang
PMID: 32200021
DOI:
10.1016/j.pdpdt.2020.101747
Abstract
Photodynamic therapy improves oral mucositis treatment. The reactive oxygen species (ROS) generated from this reaction could contribute to an anti-inflammatory effect by suppressing inflammatory cells.
To evaluate the anti-inflammatory effect of photodynamic therapy using guaiazulene and a red laser in peripheral blood mononuclear cells (PBMCs).
Guaiazulene solutions (1, 2, 5, 25, 35, and 100 μM in 99.8 % methanol) were irradiated with red laser light (625 nm, 146.2 mW/cm
) in continuous mode at 0, 4, and 8 J/cm
in black 96-well plates. ROS were measured using spin trapping technique with electron spin resonance (ESR) spectroscopy and fluorescence. The two highest concentrations were tested using cell viability (PrestoBlue®) and anti-inflammation (RANTES and PGE
ELISA) assay kits. Kruskal-Wallis and Dunn Bonferroni tests were used for statistical analyses with significant differences at p-value < 0.05.
Guaiazulene solutions between 2 and 5 μM exposed to red laser light at 4-8 J/cm
generated significantly more singlet oxygen compared to the no guaiazulene group (p < 0.01) and reduced RANTES and PGE
levels in TNF-α-inflamed peripheral blood mononuclear cells without affecting cell viability.
Photodynamic activation of guaiazulene generated singlet oxygen and suppressed inflammatory markers in PBMCs.
Juan-Juan Zheng,
Chang-Lun Shao,
Min Chen,
Li-She Gan,
Yu-Chun Fang,
Xu-Hui Wang,
Chang-Yun Wang
PMID: 24637960
DOI:
10.3390/md12031569
Abstract
Two new guaiazulene-based analogues, ochracenoids A (1) and B (2), along with four known analogues (3-6), were isolated from the gorgonian Anthogorgia ochracea collected from the South China Sea. The planar structures of the new compounds were elucidated by comprehensive spectroscopic data. The absolute configuration of 1 was determined as 3R by the comparison of TDDFT calculated electronic circular dichroism with its experimental spectrum. Compound 1 is a rare guaiazulene-based analogue possessing a unique C₁₆ skeleton. The possible generation process of 1 through an intermolecular one-carbon-transfer reaction was also discussed. Compound 2 was previously described as a presumed intermediate involved in the biogenesis of anthogorgienes A and I. Compound 3 exhibited antiproliferative effects on the embryo development of zebrafish Danio rerio.
Xiaoju Shi,
Xiaofang Ying,
Zongwu Deng
PMID: 23959842
DOI:
10.1002/cphc.201300517
Abstract
Heat history monitor: Combination of the sublimation and adsorption processes of specific dyes can be used as a measure of accumulated heat exposure. Mass transfer from the sublimation layer to the adsorption layer strongly depends on temperature and results in a gradual color change in the adsorption layer. The total color change reflects the accumulated heat exposure.
Mari Uehara,
Himawari Minemura,
Tsunenori Ohno,
Masashi Hashimoto,
Hidetsugu Wakabayashi,
Noriyuki Okudaira,
Hiroshi Sakagami
PMID: 29695558
DOI:
10.21873/invivo.11273
Abstract
Guaiazulene (1,4-dimethyl-7-isopropylazulene) is present in several essential oils of medicinal and aromatic plants. There exist few studies that investigated the anticancer activity of guaiazulenes. We investigated the relative cytotoxicity of 10 alkylaminoguaiazulene derivatives towards both cancer and normal cells.
Cytotoxicity towards four human oral squamous cell carcinoma (OSCC) cell lines and five types of human normal oral cells (gingival fibroblasts, periodontal ligament fibroblasts, pulp cells and keratinocytes, gingival epithelial progenitors) was determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. Tumor specificity (TS) was evaluated as the ratio of the mean 50% cytotoxic concentration against normal oral cells to that against OSCC cell lines. Apoptosis-inducing activity was evaluated by cleavage of poly ADP-ribose polymerase and caspsase-3 with western blot analysis.
Validity of the present TS measurement method was confirmed using methotrexate. With increasing length of the alkyl group of alkylaminoguaiazulene derivatives, cytotoxicity increased. Introduction of oxygen, nitrogen or sulfur atom into the alkyl group slightly reduced cytotoxicity. Most compounds had very low TS, no synergistic action with methotrexate and doxorubicin, nor did they induce apoptosis of OSCC cells. On the other hand, compound [
], containing a morpholino group, induced apoptosis of OSCC cells.
The cytotoxicity of alkylaminoguaiazulenes is not always coupled with TS and apoptosis-inducing activity.
Radek Sleha,
Petra Mosio,
Marketa Vydrzalova,
Alexandra Jantovska,
Vanda Bostikova,
Jaroslava Mazurova
PMID: 23128812
DOI:
10.5507/bp.2012.083
Abstract
The aim of this study was to evaluate the antimicrobial effects of five natural substances against 50 clinical isolates of Mycoplasma hominis.
The in vitro activity of selected natural compounds, cinnamon bark oil, anethole, carvacrol, eugenol and guaiazulene, was investigated against 50 M. hominis isolates cultivated from cervical swabs by the broth dilution method. All showed valuable antimicrobial activity against the tested isolates. Oil from the bark of Cinnamomum zeylanicum (MBC90 = 500 µg/mL) however was found to be the most effective. Carvacrol (MBC90 = 600 µg/mL) and eugenol (MBC90 = 1000 µg/mL) also possessed strong antimycoplasmal activity.
The results indicate that cinnamon bark oil, carvacrol and eugenol have strong antimycoplasmal activity and the potential for use as antimicrobial agents in the treatment of mycoplasmal infections.
Liqin Zhao,
Christian Bruneau,
Henri Doucet
PMID: 23673684
DOI:
10.1039/c3cc42226g
Abstract
A novel palladium-catalysed direct arylation of guaiazulenes with a variety of aryl bromides is reported. Both sp(2) and sp(3) C-H bonds have been functionalised, as the nature of the cation of the base was found to allow the control of the regioselectivity of the arylation giving rise to C2 or C3 arylated guaiazulenes and also to 4-benzylguaiazulenes.
Dawei Chen,
Shanjiang Yu,
Leen van Ofwegen,
Peter Proksch,
Wenhan Lin
PMID: 22148226
DOI:
10.1021/jf2040862
Abstract
Fifteen new guaiazulene-based terpenoids designated anthogorgienes A-O (1-15) were isolated from a Chinese gorgonian Anthogorgia sp., together with eight known analogues (16-23). The structural patterns were classified into monomers, dimers, and trimers, which were supposed to be generated from a precursor guaiazulene and followed by side-chain and nucleus oxidation and oxidative rearrangement. The structures of new compounds were elucidated on the basis of extensive spectroscopic (IR, MS, and 1D and 2D NMR) data analysis. A possible biogenetic relationship of the isolated compounds was postulated. Some of the compounds showed potent antifouling activities against the larval settlement of barnacle Balanus amphitrite , whereas their antibiotic activities were also evaluated.
Tamer Gunes,
Mustafa Ali Akin,
Dilek Sarici,
Kurtulus Hallac,
Selim Kurtoglu,
Takashi Hashimoto
PMID: 22928495
DOI:
10.3109/14767058.2012.722711
Abstract
Based on a maternal observation, we aimed to evaluate the treatment effectiveness of guaiazulene (GA) containing local pomade in the high-risk neonates with recalcitrant diaper dermatitis (RDD).
We included 30 NICU patients of RDD, with level II-III aged between 22 and 67 days. Study group patients (n = 20) were treated with GA containing local pomade (0.05 g/100 g). Control group consisted of patients who had extended antifungal treatment. A visual scale was used to assess the response to treatment at the end of a week. Scoring was done at the beginning of the treatment, on the first, third and seventh days.
Statistically significant differences in visual scores were determined between the two groups at the initial and following days of the treatment. In study group, improvements at the first and third days of the treatment were better than those of control group. Additionally, complete recovery rate in study group was better than that in controls.
Having beneficial but no adverse effects, GA containing local pomade provided rapid recovery in risky neonates with RDD, who required rapid improvement.